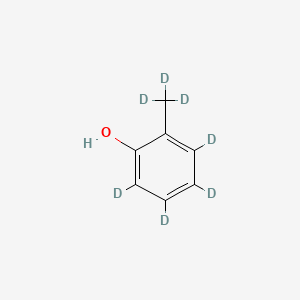

o-Cresol-d7

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

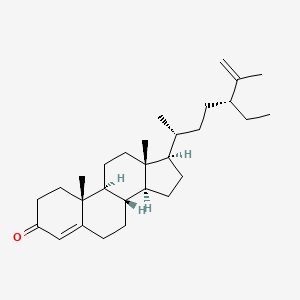

O-Cresol-d7 is a derivative of phenol and is an isomer of p-cresol and m-cresol . It is widely used as an intermediate in the production of other chemicals . It is also used for pharmaceutical analytical testing .

Synthesis Analysis

The synthesis of cresotic acids, which includes o-cresol, can be achieved by carboxylation of cresols with sodium ethyl carbonate . Another method involves the condensation of rosin with o-cresol formaldehyde novolac resin to obtain a product (AOCN). The AOCN resin is then epoxidized and subsequently esterified with methacrylic acid . Acylation of o-cresol with pyromellitic dianhydride (PMDA) has also been studied .Molecular Structure Analysis

The molecular formula of this compound is C7HD7O . It is a non-standard isotope .Chemical Reactions Analysis

O-Cresol is mainly used as a precursor to other compounds. Chlorination and etherification give members of commercially important herbicides, such as 2-methyl-4-chlorophenoxyacetic acid (MCPA). Nitration gives dinitrocresol, a popular herbicide .Physical And Chemical Properties Analysis

This compound has a molecular weight of 115.18 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 191.0±0.0 °C at 760 mmHg, and a flash point of 81.1±0.0 °C . It has one hydrogen bond donor and one hydrogen bond acceptor .Wissenschaftliche Forschungsanwendungen

Urinary Biomarker for Toluene Exposure : o-Cresol and meta-cresol are minor urinary metabolites of toluene, a chemical with neurotoxicological properties. A study by Fustinoni et al. (2005) developed an assay for determining urinary cresols, suggesting its utility as a biomarker for toluene exposure (Fustinoni et al., 2005).

Biodegradation of o-Cresol : A study by Hamitouche et al. (2015) explored the aerobic degradation of o-cresol by microorganisms, indicating its potential for wastewater treatment and bioremediation (Hamitouche et al., 2015).

Thermodynamic Properties in Protonation Equilibrium : Research by Rajesh et al. (2015) investigated the hydrogen bonding complexes of o-cresol, providing insights into the thermodynamic properties of protonation equilibrium in various solutions (Rajesh et al., 2015).

Fenton Oxidation Process for Cresols : A study by Kavitha & Palanivelu (2005) focused on the treatment of cresols in simulated wastewater using the Fenton process, highlighting its potential for environmental pollution control (Kavitha & Palanivelu, 2005).

Interaction with Aromatic Solvents : Zheng et al. (2018) studied the UV/Vis absorption spectra of o-cresol in aromatic solvents, providing insights into molecular interactions and conformations (Zheng et al., 2018).

Soil Biochemical and Microbiological Activity : Zaborowska et al. (2018) examined the effects of o-cresol on soil properties, which is relevant to environmental monitoring and assessment (Zaborowska et al., 2018).

Solid Phase Microextraction-Capillary Gas Chromatography : Paiva et al. (2007) developed a method for determining urinary ortho-cresol, relevant to occupational health and biomonitoring (Paiva et al., 2007).

Wirkmechanismus

- The primary medical indications for cresols (including o-Cresol) include their use as bactericides, pesticides, and disinfectants .

- In specific pharmaceutical formulations, certain isomers of cresol (such as m-cresol) serve as inactive ingredients, acting as preservatives .

- Phenolic germicides, including cresols, are believed to exert their antimicrobial effects by physically damaging bacterial cell membranes .

- These conjugated metabolites are excreted in urine, with renal reabsorption reduced due to ionization at physiological pH .

- ADME Properties :

- Impact on Bioavailability :

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Action Environment

Safety and Hazards

Cresols are skin irritants and can be harmful when inhaled, ingested, or applied to the skin at very high levels . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, not breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

o-Cresol-d7 plays a significant role in biochemical reactions, particularly in studies involving enzyme interactions and metabolic pathways. It interacts with various enzymes, including dehydrogenases, catalase, urease, acid phosphatase, alkaline phosphatase, arylsulfatase, and β-glucosidase . These interactions are crucial for understanding the compound’s role in biochemical processes and its potential effects on biological systems.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to impact the metabolic functions of microbes, triggering defense mechanisms and altering gene expression related to carbon fixation and sulfur metabolism . These changes can have significant implications for cellular health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with enzymes such as dehydrogenases and catalase can lead to alterations in metabolic pathways and cellular processes

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, the degradation of this compound by microalgae has been observed to occur within a few days under specific conditions, highlighting the compound’s temporal dynamics in biological systems . These findings are crucial for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to toxic or adverse effects. Studies have shown that exposure to high concentrations of this compound can cause significant physiological changes and potential toxicity . Understanding these dosage effects is essential for assessing the compound’s safety and efficacy in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the degradation of aromatic compounds. The compound is metabolized by enzymes such as Pseudomonas sp. CP4, which converts this compound to 3-methylcatechol and other intermediates

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function in biological systems . Understanding these transport mechanisms is essential for interpreting the compound’s effects in different experimental settings.

Eigenschaften

IUPAC Name |

2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H3/i1D3,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVGKYWNOKOFNN-AAYPNNLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-YL)ethyl]phthalazin-1-one](/img/structure/B566078.png)

![(2R,3R,4S)-3-Acetylamino-4-amino-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B566082.png)

![(3aR,4R,7aR)-2-Methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester](/img/structure/B566085.png)

![N2-[(2R)-4-(Hydroxyamino)-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-L-arginyl-L-tryptophyl-L-alpha-glutamine](/img/structure/B566088.png)

![(2S)-5-[[Amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[[(2R)-4-[(2-methylpropan-2-yl)oxyamino]-2-(naphthalen-2-ylmethyl)-4-oxobutanoyl]amino]pentanoic acid](/img/structure/B566089.png)

![2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566094.png)

![2-[(4-Aminophenyl)propan-2-yl]-4-thiazolecarboxylic Acid Hydrochloride](/img/structure/B566095.png)